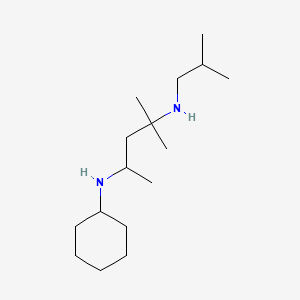
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and industrial processes due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- typically involves the reaction of cyclohexylamine with 2-methyl-2-nitropropane, followed by reduction and subsequent alkylation with 2-methylpropyl halide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve catalysts such as palladium on carbon or Raney nickel.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-ethylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylbutyl)-
Uniqueness
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
67990-16-3 |
|---|---|
Formule moléculaire |
C16H34N2 |
Poids moléculaire |
254.45 g/mol |
Nom IUPAC |
4-N-cyclohexyl-2-methyl-2-N-(2-methylpropyl)pentane-2,4-diamine |
InChI |
InChI=1S/C16H34N2/c1-13(2)12-17-16(4,5)11-14(3)18-15-9-7-6-8-10-15/h13-15,17-18H,6-12H2,1-5H3 |
Clé InChI |
ZYRAUVPYOBILQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(C)(C)CC(C)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


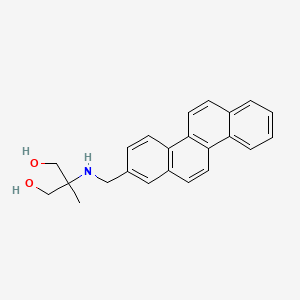
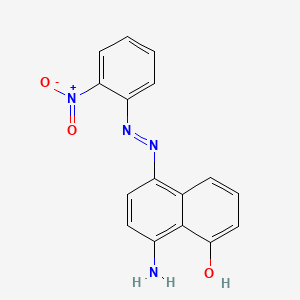


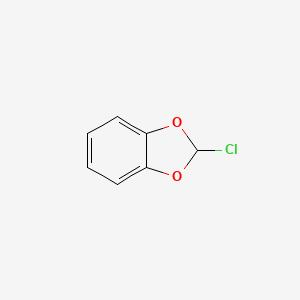
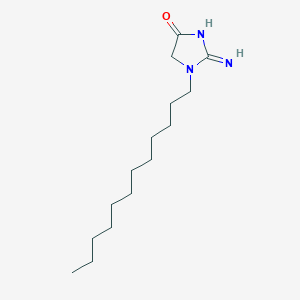
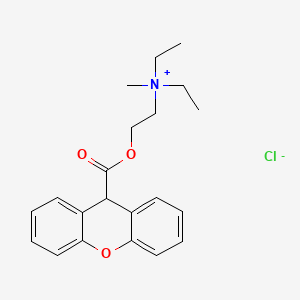
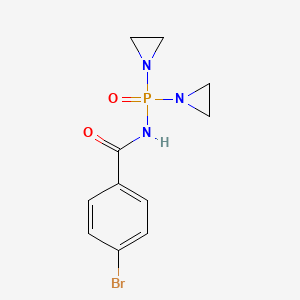
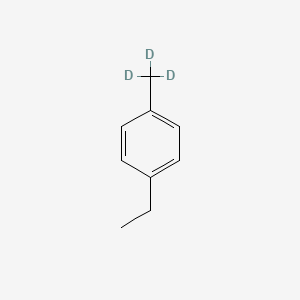
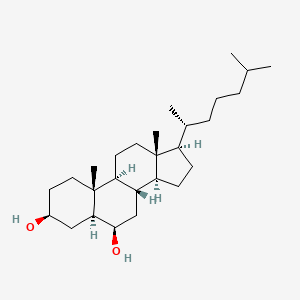
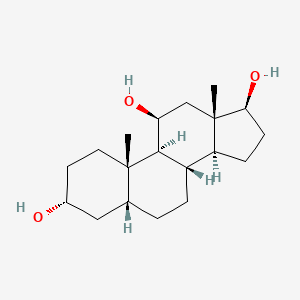
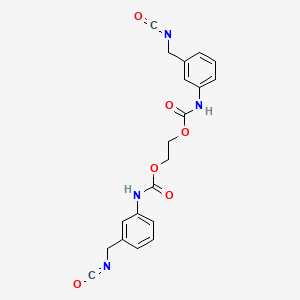

![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
